![molecular formula C13H15NO2 B2373435 Tert-butyl 4-(cyanomethyl)benzoate CAS No. 55304-25-1](/img/structure/B2373435.png)
Tert-butyl 4-(cyanomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(cyanomethyl)benzoate, also known as TBCM, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Crystal Structure Analysis
Tert-butyl 4-(cyanomethyl)benzoate has been used in the study of crystal structures. The molecular structure of this compound has been analyzed and reported in scientific literature . The presence of two tert-butyl groups around the carbonyl can make it more stable .
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
Tert-butyl 4-(cyanomethyl)benzoate derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This is attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Acetonization
This compound has been used in acetonization studies, which is a process that involves the conversion of cellulose into acetone .
Boc Protection
Tert-butyl 4-(cyanomethyl)benzoate has been used in Boc protection studies. Boc protection is a process used in organic synthesis to protect functional groups from reacting during a chemical reaction .
N-methoxy-N-methyl Amidation
This compound has also been used in N-methoxy-N-methyl amidation studies . This is a process used in organic synthesis to introduce an amide functional group into a molecule .
Radical Transfer
Tert-butyl 4-(cyanomethyl)benzoate has been used in studies involving radical transfer. The tert-butoxy radical and benzoate radical are transferred through the thermal homolytic scission of TBPB .
Generation of Cyanomethyl Radical
The cyanomethyl radical is generated by the hydrogen abstraction of acetonitrile by the tert-butoxy radical or benzoate radical releasing tert-butanol or benzoic acid .
properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMNGBKFGGNJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyanomethyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.